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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

measuring the activity of PIM kinases, a family of serine/threonine kinases implicated in cancer

cell growth and survival. The protocols are designed for screening and profiling of PIM kinase

inhibitors, crucial for drug discovery and development.

Introduction to PIM Kinases
PIM kinases (Proviral Integration of Moloney murine leukemia virus) are a family of three highly

homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are key regulators of cell

survival, proliferation, and drug resistance.[1] Overexpression of PIM kinases is observed in

various human cancers, making them attractive targets for therapeutic intervention. PIM

kinases mediate their effects by phosphorylating a range of downstream substrates involved in

cell cycle progression and apoptosis.

Principle of the Kinase Activity Assay
The kinase activity assays described here are based on the quantification of ADP produced

during the kinase reaction. The kinase transfers the gamma-phosphate from ATP to a specific

substrate peptide. The amount of ADP generated is directly proportional to the kinase activity.

The ADP is then converted to ATP, which is used in a luciferase-based reaction to produce a
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luminescent signal. This signal is detected by a luminometer and is correlated with the kinase

activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[2]

Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against PIM

kinases. This data is crucial for validating assay performance and for comparing the potency of

novel inhibitors.

Inhibitor Target Kinase IC50 Assay Platform

AZD1208 PIM3
See Figure 1 in

source[1]

Chemi-Verse™ PIM3

Kinase Assay Kit

SGI-1776 free base PIM3
See Figure 1 in

source[1]

Chemi-Verse™ PIM3

Kinase Assay Kit

Staurosporine PIM3
See Figure 1 in

source[1]

Chemi-Verse™ PIM3

Kinase Assay Kit

Staurosporine PIM1
See Figure 3B in

source[2]

ADP-Glo™ Kinase

Assay

Note: Specific IC50 values were not provided in the search results, but the figures in the cited

sources show dose-response curves from which these values can be derived.

PIM Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PIM kinases. PIM

kinases are downstream effectors of various cytokine and growth factor signaling pathways,

primarily through the JAK/STAT pathway. Once activated, PIM kinases phosphorylate

numerous downstream targets to promote cell survival and proliferation.
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A simplified diagram of the PIM kinase signaling pathway.
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Experimental Workflow for PIM Kinase Activity
Assay
The following diagram outlines the general workflow for performing a PIM kinase activity assay

using a luminescence-based detection method like ADP-Glo™.
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General experimental workflow for a PIM kinase activity assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b11966548?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11966548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
Materials and Reagents

Active PIM Kinase (e.g., PIM1, PIM3)

Kinase Substrate (e.g., S6Ktide)[1]

ATP

5x Kinase Assay Buffer

Test Inhibitors

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

White, opaque 96-well or 384-well plates

Luminometer

Protocol for PIM3 Kinase Activity Assay
This protocol is adapted from the Chemi-Verse™ Mouse PIM3 Kinase Assay Kit.[1]

1. Reagent Preparation:

Thaw all reagents on ice.

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.

Prepare the Master Mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate

(e.g., S6Ktide) in 1x Kinase Assay Buffer.[1]

Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed

1%.[1]

Dilute the PIM3 kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.

[1]
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2. Assay Procedure:

Add 2.5 µl of the test inhibitor or diluent solution (for positive and blank controls) to the

appropriate wells of a 96-well plate.[1]

Add 12.5 µl of the Master Mix to all wells.

To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.[1]

Initiate the kinase reaction by adding 10 µl of the diluted PIM3 kinase to the "Positive

Control" and "Test Inhibitor" wells.[1]

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Detection:

After the kinase reaction incubation, add 25 µl of ADP-Glo™ Reagent to each well to stop

the reaction and deplete the remaining ATP.

Incubate the plate for 40 minutes at room temperature.[2]

Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.[1]

Incubate for another 30-45 minutes at room temperature, protected from light.[1]

Measure the luminescence using a plate reader.

4. Data Analysis:

Subtract the "Blank" reading from all other measurements.

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive

Control".

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://bpsbioscience.com/media/wysiwyg/Kinases/82558.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/82558.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/82558.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pim1-kinase-assay.pdf?la=en
https://bpsbioscience.com/media/wysiwyg/Kinases/82558.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/82558.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11966548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Validation Parameters
To ensure the reliability and accuracy of the kinase assay, several validation parameters should

be assessed according to ICH guidelines.[3][4][5]
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Parameter Description

Specificity

The ability to unequivocally assess the kinase

activity in the presence of other components.[3]

[5] This can be demonstrated by showing a

signal change only in the presence of active

kinase and all reaction components.

Linearity

The ability to obtain test results that are directly

proportional to the concentration of the analyte

(ADP).[4][5] This is typically assessed by

generating a standard curve with known

concentrations of ADP.

Range

The interval between the upper and lower

concentrations of analyte that have been

demonstrated to be determined with a suitable

level of precision, accuracy, and linearity.[3][4]

Accuracy

The closeness of agreement between the true

value and the value found.[3][4] This can be

assessed by spiking samples with a known

amount of ADP.

Precision

The closeness of agreement between a series

of measurements obtained from multiple

samplings of the same homogeneous sample

under the prescribed conditions.[3][4] This

includes repeatability (intra-assay precision) and

intermediate precision (inter-assay precision).

Limit of Detection (LOD)

The lowest amount of analyte in a sample which

can be detected but not necessarily quantitated

as an exact value.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample which

can be quantitatively determined with suitable

precision and accuracy.

Robustness A measure of its capacity to remain unaffected

by small, but deliberate variations in method
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parameters and provides an indication of its

reliability during normal usage.

By following these detailed protocols and considering the critical validation parameters,

researchers can obtain reliable and reproducible data on PIM kinase activity, facilitating the

discovery and development of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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